A Comprehensive Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Core Intermediate in Pharmaceutical Synthesis
A Comprehensive Technical Guide to 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine: A Core Intermediate in Pharmaceutical Synthesis
Abstract: This technical guide provides an in-depth analysis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, a key heterocyclic compound identified by CAS number 150727-72-3.[1] We will explore its chemical identity, physicochemical properties, a plausible synthetic pathway with mechanistic rationale, and its critical role as a versatile intermediate in the landscape of modern drug development, particularly in the synthesis of kinase inhibitors. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into its synthesis, characterization, and application.
Chemical Identity and Physicochemical Properties
5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is a polysubstituted pyrimidine derivative. The core structure features a pyrimidine ring functionalized with two reactive chlorine atoms at the 4 and 6 positions, a pyridyl group at position 2, and a methoxyphenoxy group at position 5. These features, particularly the dichloropyrimidine moiety, make it a valuable and highly reactive scaffold for building more complex molecular architectures.[2]
The fundamental properties of this compound are summarized below. The predicted values provide a useful baseline for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 150727-72-3 | [1][3][4] |
| IUPAC Name | 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine | [3][4] |
| Molecular Formula | C₁₆H₁₁Cl₂N₃O₂ | [1][4] |
| Molecular Weight | 348.18 g/mol | [1] |
| Density (Predicted) | 1.376 ± 0.06 g/cm³ | [1][4] |
| Boiling Point (Predicted) | 372.7 ± 42.0 °C | [1][4] |
| pKa (Predicted) | 0.21 ± 0.10 | [1] |
| XLogP3 | 4.2 | [4] |
Synthesis and Mechanistic Rationale
The synthesis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is not extensively detailed in publicly available literature as a final product. However, based on established pyrimidine chemistry, a logical and efficient synthetic route can be devised.[5][6][7] The proposed pathway involves a convergent synthesis strategy, beginning with the formation of the core pyrimidine ring, followed by chlorination.
Proposed Synthetic Workflow
The synthesis initiates with a condensation reaction between a substituted malonate and a pyridine-containing amidine to form the pyrimidine ring, which is subsequently chlorinated to yield the target compound.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol and Causality
Step 1: Synthesis of 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol followed by sodium metal in small portions to generate a fresh solution of sodium ethoxide (NaOEt). The in-situ formation of the strong base is critical for ensuring complete deprotonation of the malonate ester.
-
Reaction: Add diethyl 2-(2-methoxyphenoxy)malonate to the cooled sodium ethoxide solution. Stir for 15 minutes to form the enolate. Subsequently, add 4-pyridinecarboximidamide hydrochloride.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The elevated temperature drives the cyclocondensation reaction, leading to the formation of the thermodynamically stable pyrimidine ring system.
-
Workup: After cooling, the reaction mixture is poured into ice water and acidified with a dilute acid (e.g., HCl) to a pH of 4-5. This protonates the pyrimidine salt, causing the dihydroxy pyrimidine intermediate to precipitate.
-
Isolation: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the pyrimidine-4,6-dione intermediate.
Step 2: Synthesis of 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the dried pyrimidine-4,6-dione intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to 80-100 °C for 4-6 hours. POCl₃ serves as both the reagent and solvent, effectively converting the hydroxyl groups (in their tautomeric keto form) into chloro groups. This is a standard and highly effective method for the chlorination of hydroxypyrimidines.[5] An organic base like N,N-dimethylaniline can be added to catalyze the reaction and scavenge the HCl byproduct.
-
Workup: Carefully cool the reaction mixture and remove the excess POCl₃ under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice. This hydrolyzes any remaining POCl₃.
-
Extraction: The aqueous mixture is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure target compound.
Application in Drug Development: A Scaffold for Kinase Inhibitors
The 4,6-dichloropyrimidine moiety is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[2] The two chlorine atoms possess differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr). This enables the systematic construction of complex molecules with precise three-dimensional orientations required for high-affinity binding to the ATP pocket of a target kinase.
Compounds structurally similar to the topic of this guide are known intermediates in the synthesis of potent tyrosine kinase inhibitors like Bosutinib, which is used in the treatment of chronic myelogenous leukemia (CML).[8][9][10]
Conceptual Workflow: Role as a Core Intermediate
The diagram below illustrates how 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine can serve as a central building block. The C4 and C6 chlorine atoms are displaced in a stepwise manner by different amine nucleophiles (R¹-NH₂ and R²-NH₂) to assemble the final inhibitor.
Caption: Use of the dichloropyrimidine as a scaffold in drug synthesis.
This sequential substitution strategy is fundamental to creating libraries of potential drug candidates for screening. The nature of the R¹ and R² groups can be varied extensively to modulate potency, selectivity, and pharmacokinetic properties.[2]
Analytical Characterization and Quality Control
To ensure the suitability of this intermediate for pharmaceutical synthesis, rigorous analytical characterization is essential. The identity and purity of the compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic signals for the protons on the pyridyl ring, the methoxyphenoxy group (including the distinct singlet for the -OCH₃ protons), and any remaining protons on the pyrimidine ring.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment, including the two carbons bonded to chlorine atoms at characteristic downfield shifts.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a definitive feature in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A validated method should be used to ensure that purity levels meet the stringent requirements for pharmaceutical intermediates (typically >99%).
Self-validation in a production setting involves consistent results across these orthogonal analytical techniques for every batch produced, ensuring reliability and reproducibility.
Safety and Handling
As with most chlorinated heterocyclic compounds, 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
Conclusion
5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine, CAS 150727-72-3, is more than just a chemical compound; it is a highly valuable and versatile building block in the synthesis of advanced pharmaceutical agents. Its dichloropyrimidine core provides a robust and reliable platform for constructing complex molecules through sequential SNAr reactions. Understanding its synthesis, properties, and reactivity is crucial for scientists and researchers dedicated to the discovery and development of next-generation therapeutics, particularly in the field of oncology.
References
-
Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)- - ChemBK. (2024). ChemBK. [Link]
-
Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]
-
A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Taylor & Francis Online. [Link]
-
Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4388-4396. National Center for Biotechnology Information. [Link]
-
Cai, W., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed. [Link]
-
A New and Practical Synthesis of Bosutinib. (2015). ResearchGate. [Link]
- CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
-
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Pharmaffiliates. [Link]
-
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. PubChem. [Link]
-
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. National Center for Biotechnology Information. [Link]
-
5-(2-Methoxyphenoxy)-2,4,6-trihydroxy-pyrimidine. PubChem. [Link]
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- CN110054618A - Pyrimidine or pyridine compounds and their, preparation method and medical usage.
-
Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]
-
4,6-Dichloro-5-methoxy-pyrimidine. PubMed. [Link]
-
Chen, Z. B., & Wu, J. (2006). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. ResearchGate. [Link]
-
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-dichloro-5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyriMidine | 150727-72-3 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
